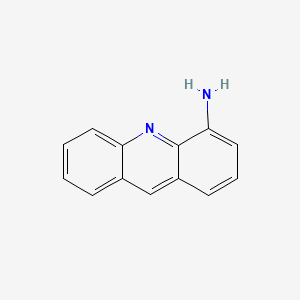

4-Aminoacridine

Description

Structure

3D Structure

Properties

IUPAC Name |

acridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAGALBSTFENEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206487 | |

| Record name | 4-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-07-4 | |

| Record name | 4-Acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16S346L1OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminoacridine: Core Properties and Research Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine and its derivatives represent a cornerstone in heterocyclic chemistry, with a rich history intertwined with the development of dyes, antiseptics, and chemotherapeutics. Among these, 4-Aminoacridine stands out as a molecule of significant interest due to its fundamental interactions with biological macromolecules. This guide provides a detailed exploration of the core properties of 4-Aminoacridine, offering field-proven insights into its mechanism of action, experimental applications, and handling protocols. Our objective is to equip researchers with the foundational knowledge required to effectively harness this compound in their scientific endeavors, from basic cellular imaging to the forefront of drug discovery.

Core Physicochemical and Structural Properties

4-Aminoacridine is a planar, tricyclic aromatic amine. Its planarity is a critical determinant of its primary biological function: the ability to intercalate into DNA. The core physicochemical properties are summarized below, providing essential data for experimental design, including solvent selection and concentration calculations.

| Property | Value | Source(s) |

| CAS Number | 578-07-4 | [1][2] |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2][3] |

| Molecular Weight | 194.24 g/mol | [2][3] |

| Appearance | Solid powder | [2] |

| Melting Point | 108 °C | [4][5] |

| Water Solubility | 13.6 mg/L (at 24 °C) | [1][5] |

| Solubility | Soluble in DMSO | [2] |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [5] |

| InChI Key | QWAGALBSTFENEE-UHFFFAOYSA-N | [2] |

Mechanism of Action: A Dual Threat to Proliferation

The biological activity of 4-Aminoacridine and its derivatives is primarily rooted in their interaction with nucleic acids and associated enzymes. This interaction is not passive; it actively disrupts critical cellular processes, making it a potent agent for study in antimicrobial and anticancer research. The mechanism is twofold: DNA intercalation and subsequent inhibition of topoisomerase enzymes.

DNA Intercalation

The defining feature of 4-Aminoacridine is its ability to act as a DNA intercalator. The planar, electron-rich acridine ring system inserts itself between the base pairs of the DNA double helix.[6] This physical insertion forces the helix to unwind slightly, causing local structural distortions. This process is stabilized by π-π stacking interactions between the acridine ring and the adjacent DNA bases. This binding is not merely a benign association; it creates a physical blockade that interferes with the processes of DNA replication and transcription, as enzymes like DNA and RNA polymerases are unable to traverse the distorted template.[6]

Topoisomerase Inhibition

Building upon intercalation, 4-Aminoacridine derivatives are potent inhibitors of topoisomerases, particularly Topoisomerase II.[7][8] Topoisomerases are essential enzymes that manage DNA topology by catalyzing the transient breaking and rejoining of DNA strands to relieve supercoiling during replication and transcription.[9]

Intercalating agents like 4-Aminoacridine can trap the "cleavable complex," a transient intermediate state where Topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[10][11] By stabilizing this complex, the inhibitor prevents the re-ligation of the DNA strands. The accumulation of these permanent, enzyme-linked double-strand breaks is highly cytotoxic, triggering downstream signaling pathways that lead to cell cycle arrest and apoptosis.[12][13] This mechanism is the cornerstone of the anticancer activity of many acridine-based drugs.[7][14]

Caption: Dual mechanism of 4-Aminoacridine action.

Key Research Applications & Methodologies

The unique properties of 4-Aminoacridine make it a versatile tool in various research domains.

Fluorescent Staining of Nucleic Acids

Acridine derivatives are highly fluorescent, a property that is significantly enhanced upon binding to DNA.[15][16] This makes 4-Aminoacridine and its relatives excellent fluorescent probes for visualizing nucleic acids in both fixed and live cells.

Causality: The fluorescence enhancement upon intercalation is due to the rigid, hydrophobic environment between DNA base pairs, which protects the excited state of the fluorophore from non-radiative decay pathways that are prevalent in aqueous solutions. This principle is fundamental to its use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[17]

Experimental Protocol: General Nucleic Acid Staining for Fluorescence Microscopy

This protocol provides a self-validating framework. The inclusion of a negative control (no stain) validates that the observed signal is from the dye, while a positive control (e.g., DAPI) confirms cell permeability and nuclear localization.

-

Reagent Preparation:

-

Prepare a 1 mg/mL stock solution of 4-Aminoacridine in DMSO. Store protected from light at -20°C.[2]

-

Prepare a working solution by diluting the stock solution to 1-5 µg/mL in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS). The optimal concentration should be determined empirically.

-

-

Cell Preparation:

-

Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Wash the cells twice with PBS to remove any residual media.

-

-

Fixation and Permeabilization (for fixed-cell imaging):

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing the dye to access intracellular structures.

-

Wash three times with PBS.

-

-

Staining:

-

Incubate the cells (either live or fixed/permeabilized) with the 4-Aminoacridine working solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unbound dye.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with standard blue light excitation (approx. 400-460 nm) and green emission (approx. 500-550 nm) filters.

-

Antiseptic and Antimicrobial Research

Historically, aminoacridines were among the first synthetic compounds used as antiseptics, particularly during World War I.[18] Their ability to intercalate into bacterial DNA disrupts essential cellular functions, leading to bacteriostasis or bactericidal effects.[19][20] While their clinical use has been largely superseded by more advanced antibiotics, they remain valuable tools in antimicrobial research for studying mechanisms of DNA damage and for developing novel antimicrobial agents.[15]

Scaffold for Anticancer Drug Development

The potent cytotoxic activity derived from its role as a topoisomerase inhibitor makes the acridine scaffold a highly attractive starting point for the development of novel anticancer agents.[8][14] Research in this area focuses on modifying the core acridine structure to:

-

Enhance DNA Binding Affinity: Adding side chains that interact with the DNA grooves can increase binding strength and specificity.[21]

-

Improve Pharmacokinetic Properties: Modifications can alter solubility, cell permeability, and metabolic stability.

-

Reduce Toxicity: Derivatization aims to increase the therapeutic index by reducing off-target effects.[13]

-

Overcome Drug Resistance: Novel analogs are designed to be effective against cancer cells that have developed resistance to existing topoisomerase poisons.

Example Experimental Workflow: Cell Cycle Analysis via Flow Cytometry

This workflow illustrates how 4-Aminoacridine's DNA-binding property can be used to quantify cellular DNA content and analyze the cell cycle distribution of a population.

Caption: Workflow for cell cycle analysis using 4-Aminoacridine.

Safety, Handling, and Storage

As a biologically active compound and potential mutagen, 4-Aminoacridine must be handled with appropriate care.

-

Hazard Identification: 4-Aminoacridine is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid creating dust.

-

Storage: Store the compound in a tightly sealed container in a dry, dark place at room temperature.[5] For long-term storage, especially in solution, -20°C is recommended to maintain stability.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Aminoacridine is more than a simple chemical reagent; it is a powerful tool for probing the intricate world of DNA topology and cellular proliferation. Its fundamental properties as a DNA intercalator and topoisomerase inhibitor provide a clear and potent mechanism of action that researchers can exploit for applications ranging from cellular imaging to the rational design of new therapeutic agents. By understanding the core principles outlined in this guide, scientists are better positioned to design robust experiments, interpret their results with confidence, and contribute to the ongoing story of this remarkable heterocyclic compound.

References

-

Royal Society of Chemistry. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. RSC Publishing. Retrieved from [Link]

-

Loman, L. A., et al. (1991). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of Neurochemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem. Retrieved from [Link]

-

Getova, D., & Georgiev, V. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Retrieved from [Link]

-

Choquet, D., et al. (1991). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Pflügers Archiv. Retrieved from [Link]

-

Laughton, C. A., et al. (1999). A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2. Nucleic Acids Research. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-aminoacridine. Retrieved from [Link]

-

Cholewinski, G., et al. (2011). 4-Hydroxymethyl-3-aminoacridine Derivatives as a New Family of Anticancer Agents. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminoacridine. Retrieved from [Link]

-

Freudenreich, C. H., & Kreuzer, K. N. (1993). Localization of an aminoacridine antitumor agent in a type II topoisomerase-DNA complex. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

Garmendia, E., et al. (1985). DNA-binding compounds--synthesis and intercalating properties of a peptide-diamino diacridine. International Journal of Peptide and Protein Research. Retrieved from [Link]

-

Nitiss, J. L., et al. (2009). On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cardin, C. J. (2012). DNA intercalation by acridine-4-carboxamides. YouTube. Retrieved from [Link]

-

Georgieva, M., et al. (2022). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules. Retrieved from [Link]

-

Black, D. S. C., et al. (1996). Synthesis of Acridine-based DNA Bis-intercalating Agents. Molecules. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). 4-AMINOPYRIDINE GHS Safety Data Sheet. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (1993). Localization of an aminoacridine antitumor agent in a type II topoisomerase-DNA complex. Retrieved from [Link]

-

Wu, P., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research. Retrieved from [Link]

-

Nucleic Acids Research. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from [Link]

-

British Medical Journal. (1941). Aminoacridine Compounds as Surface Antiseptics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Aminoacridine. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-AMINOACRIDINE. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers. RSC Publishing. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9-aminoacridine. Retrieved from [Link]

-

Raza, A., et al. (2015). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Anticancer Research. Retrieved from [Link]

-

Amaechi, B. T., et al. (2014). 9-Aminoacridine, an effective antibacterial agent with caries-disclosing features. Journal of Investigative and Clinical Dentistry. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. medkoo.com [medkoo.com]

- 3. 4-Aminoacridine - Wikipedia [en.wikipedia.org]

- 4. 4-aminoacridine [stenutz.eu]

- 5. 4-AMINOACRIDINE | 578-07-4 [chemicalbook.com]

- 6. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Localization of an aminoacridine antitumor agent in a type II topoisomerase-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Aminoacridine Compounds as Surface Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 9-Aminoacridine, an effective antibacterial agent with caries-disclosing features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DNA-binding compounds--synthesis and intercalating properties of a peptide-diamino diacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 4-Aminoacridine: A Technical Guide for Researchers

Introduction: Unraveling the Multifaceted Action of a Classic Intercalator

4-Aminoacridine, a heterocyclic compound belonging to the acridine family, has long been a subject of intense scientific scrutiny due to its potent biological activities. Initially recognized for its antiseptic and antiparasitic properties, its derivatives have since been extensively investigated as anticancer agents.[1][2] The planar, tricyclic structure of 4-aminoacridine is the key to its primary mechanism of action: intercalation into the DNA double helix.[1][3] This physical insertion between base pairs triggers a cascade of cellular events, most notably the disruption of DNA replication and transcription, and the inhibition of essential enzymes like topoisomerases.[4][5][6] This guide provides an in-depth technical exploration of the core mechanisms of action of 4-aminoacridine in biological systems, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in established experimental evidence.

I. The Foundational Interaction: DNA Intercalation

The primary and most well-characterized mechanism of action of 4-aminoacridine is its ability to intercalate into DNA. The planar aromatic rings of the acridine core stack between the base pairs of the DNA double helix, causing a localized unwinding and lengthening of the DNA structure.[5][7] This distortion of the DNA backbone interferes with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.[3]

Visualizing the Intercalation Process

The following diagram illustrates the fundamental concept of 4-aminoacridine intercalation into a DNA duplex.

Caption: 4-Aminoacridine intercalating between DNA base pairs.

Experimental Protocol: Fluorescent Intercalator Displacement (FID) Assay

A common method to quantify DNA binding affinity is the Fluorescent Intercalator Displacement (FID) assay.[8] This technique relies on the displacement of a fluorescent dye, such as ethidium bromide or thiazole orange, from DNA by a competing ligand like 4-aminoacridine.[8][9] The resulting decrease in fluorescence is proportional to the binding affinity of the test compound.[8]

Step-by-Step Methodology:

-

Prepare DNA Solution: Dissolve a known concentration of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare Ethidium Bromide Solution: Prepare a stock solution of ethidium bromide in the same buffer.

-

Incubate DNA with Ethidium Bromide: Mix the DNA and ethidium bromide solutions and incubate to allow for saturation of the DNA with the fluorescent dye. This will result in a high fluorescence signal.

-

Prepare 4-Aminoacridine Solutions: Prepare a series of dilutions of 4-aminoacridine in the same buffer.

-

Titration: Add increasing concentrations of 4-aminoacridine to the DNA-ethidium bromide complex.

-

Fluorescence Measurement: After each addition of 4-aminoacridine, measure the fluorescence intensity using a spectrofluorometer. The excitation and emission wavelengths will depend on the fluorescent dye used (e.g., for ethidium bromide, excitation ~520 nm, emission ~600 nm).

-

Data Analysis: Plot the decrease in fluorescence against the concentration of 4-aminoacridine. The data can be used to calculate the binding constant (Kₐ) of 4-aminoacridine to DNA.

II. Targeting a Critical Enzyme: Topoisomerase Inhibition

Beyond simple steric hindrance of polymerases, 4-aminoacridine and its derivatives are potent inhibitors of topoisomerases.[4][10] These essential enzymes resolve topological problems in DNA by introducing transient single- or double-strand breaks.[11][12][13] Topoisomerase inhibitors are broadly classified into two categories: catalytic inhibitors and poisons.[4][11]

-

Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerases without stabilizing the cleavage complex.[4]

-

Topoisomerase Poisons: These agents stabilize the transient covalent complex between the topoisomerase and DNA, leading to the accumulation of DNA strand breaks and subsequent cell death.[4][6][11]

Some 9-aminoacridine derivatives have been shown to act as catalytic inhibitors of topoisomerase II, while others can function as topoisomerase I poisons.[4] The specific mechanism can be influenced by the substituents on the acridine ring.[4]

Visualizing Topoisomerase Inhibition

The following diagram depicts the dual mechanisms of topoisomerase inhibition.

Caption: Mechanisms of topoisomerase II inhibition by 4-aminoacridine derivatives.

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual circles.[12][14] Inhibition of this process indicates that the test compound is interfering with topoisomerase II activity.[15]

Step-by-Step Methodology:

-

Prepare Reaction Buffer: Prepare a 10x topoisomerase II reaction buffer containing ATP and MgCl₂.[15]

-

Set up Reactions: In microcentrifuge tubes, combine the reaction buffer, kDNA substrate, and varying concentrations of 4-aminoacridine.[12] Include a no-drug control and a positive control inhibitor (e.g., etoposide).

-

Add Enzyme: Add purified human topoisomerase IIα to each reaction tube.[12]

-

Incubate: Incubate the reactions at 37°C for 30 minutes.[15][16]

-

Stop Reaction: Terminate the reactions by adding a stop solution containing SDS and proteinase K.[15][16]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.[15][16]

-

Visualize and Analyze: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as open circular and linear forms. The degree of inhibition is determined by the reduction in decatenated products in the presence of 4-aminoacridine.[15]

III. Cellular Consequences: Cytotoxicity and Beyond

The disruption of fundamental cellular processes by 4-aminoacridine ultimately leads to cytotoxicity, particularly in rapidly dividing cells such as cancer cells.[17][18][19] This has made 4-aminoacridine and its derivatives attractive candidates for anticancer drug development.[17][20] Recent studies have also highlighted that 9-aminoacridine can inhibit ribosome biogenesis by affecting both the transcription and processing of ribosomal RNA.[1]

Quantitative Data: Cytotoxicity of Acridine Derivatives

The cytotoxic effects of 4-aminoacridine and its derivatives are often quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values in various cell lines.

| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |

| 9-Aminoacridine Derivatives | NSCLC (H460, A549, H2009, H2030) | Proliferation | 8.15 - 42.09 | [21] |

| 9-Aminoacridine-4-carboxamide (5b) | HeLa (Cervical Cancer) | MTT | 47.50 µg/ml | [18] |

| 9-Aminoacridine-4-carboxamide (5e) | A-549 (Lung Cancer) | MTT | 100 µg/ml | [18] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 4-aminoacridine for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.[5]

-

Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilize Formazan: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

IV. Structure-Activity Relationships: Fine-Tuning the Biological Activity

The biological activity of acridine compounds can be significantly influenced by the nature and position of substituents on the acridine ring.[23][24] For instance, the addition of different side chains to the 9-amino position can alter DNA binding affinity, topoisomerase inhibition potency, and cellular uptake.[10][17] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective and selective acridine-based therapeutics.[25][26]

Conclusion: A Versatile Scaffold for Therapeutic Innovation

4-Aminoacridine exerts its biological effects through a multi-pronged mechanism of action, with DNA intercalation as the central event. This initial interaction triggers a cascade of downstream effects, including the inhibition of DNA replication, transcription, and the function of critical enzymes like topoisomerases, ultimately leading to cytotoxicity. The versatility of the acridine scaffold, which allows for chemical modifications to fine-tune its biological activity, ensures that 4-aminoacridine and its derivatives will remain a focal point of research in the development of novel therapeutic agents. This guide provides a foundational understanding of these core mechanisms and the experimental approaches to investigate them, empowering researchers to further explore the therapeutic potential of this fascinating class of compounds.

References

- Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC - NIH. (n.d.).

- Application Notes & Protocols: Performing Topoisomerase II Inhibition Assays with Chartreusin - Benchchem. (n.d.).

- A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity | Accounts of Chemical Research - ACS Publications. (n.d.).

- Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol - TopoGEN, Inc. (n.d.).

- Topoisomerase Assays - PMC - NIH. (n.d.).

- Manual for Topoisomerase II Drug Screening Kit. (n.d.).

- How to analytically quantify a chemical's potential to intercalate DNA? (n.d.).

- On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC - NIH. (n.d.).

- novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2 | Nucleic Acids Research | Oxford Academic. (n.d.).

- In Vitro Characterization of DNA Intercalator 2: A Technical Guide - Benchchem. (n.d.).

- DNA intercalation by acridine-4-carboxamides - YouTube. (2012, June 28).

- Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC - NIH. (n.d.).

- Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry. (n.d.).

- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed. (n.d.).

- Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents 1st Cancer Update - ResearchGate. (n.d.).

- Synthesis and anticancer study of 9-aminoacridine derivatives. (n.d.).

- Cell viability assays | Abcam. (n.d.).

- Structure-activity relationship study of 9-aminoacridine compounds in scrapie-infected neuroblastoma cells | Request PDF - ResearchGate. (n.d.).

- Acridine as an Anti-Tumour Agent: A Critical Review - PMC - NIH. (n.d.).

- Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC - NIH. (n.d.).

- Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed. (n.d.).

- Topoisomerase inhibitor - Wikipedia. (n.d.).

- The DNA-topoisomerase Inhibitors in Cancer Therapy. (2022, April 18).

- Structure-activity relationships for the 9-(pyridin-2'-yl)- aminoacridines - PubMed. (n.d.).

- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed. (2009, January 1).

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).

- 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - NIH. (2022, January 23).

- Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange - MDPI. (n.d.).

Sources

- 1. 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. topogen.com [topogen.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 20. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Structure-activity relationships for the 9-(pyridin-2'-yl)- aminoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of 4-Aminoacridine

Introduction

4-Aminoacridine (4-AA) is a heterocyclic aromatic compound belonging to the acridine family. The acridine scaffold is a core structural motif in numerous compounds of significant biological and pharmaceutical importance, including antibacterial agents, antimalarial drugs, and fluorescent probes for nucleic acids.[1] The position of the amino group on the acridine ring system critically influences its electronic distribution and, consequently, its chemical and photophysical properties. For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of 4-AA is fundamental. This molecule's ability to absorb and emit light, and the sensitivity of these properties to the local environment, make it a valuable tool and an important structural component to understand.

This guide provides a foundational understanding of the core spectroscopic characteristics of 4-Aminoacridine, explains the causality behind its photophysical behavior, and offers detailed experimental protocols for its characterization. We will explore its absorption and fluorescence properties, the profound influence of environmental factors such as solvent polarity and pH, and its hallmark interaction with DNA.

Fundamental Photophysical Principles

To understand the spectroscopy of 4-Aminoacridine, we must first visit the fundamental processes that govern how molecules interact with light. These transitions are elegantly summarized by the Jablonski diagram.

When a molecule like 4-AA absorbs a photon of light (typically UV or visible), an electron is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂). This process is extremely fast, occurring on the femtosecond (10⁻¹⁵ s) timescale.

Once in an excited state, the molecule can return to the ground state via several pathways:

-

Vibrational Relaxation & Internal Conversion: The molecule rapidly loses excess vibrational energy as heat to its surroundings (solvent) and relaxes to the lowest vibrational level of the S₁ state. This is a non-radiative process.

-

Fluorescence: From the S₁ state, the molecule can return to the S₀ ground state by emitting a photon. This radiative process is known as fluorescence. Because some energy is lost through vibrational relaxation, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes Shift .

-

Intersystem Crossing & Phosphorescence: The molecule can undergo a spin-flip transition from the singlet (S₁) state to a triplet (T₁) state. Return from the T₁ state to the S₀ ground state involves the emission of a photon, a process called phosphorescence, which occurs on a much longer timescale than fluorescence.

Caption: Schematic of 4-Aminoacridine intercalating between DNA base pairs.

Experimental Protocols

The following are generalized, step-by-step protocols for characterizing the core spectroscopic properties of 4-Aminoacridine.

Protocol 1: Determining Absorption and Fluorescence Spectra

Objective: To measure the UV-Visible absorption and fluorescence emission spectra of 4-AA in a standard solvent (e.g., ethanol).

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of 4-Aminoacridine in spectroscopic grade ethanol.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 1-10 µM. The final absorbance at the λₘₐₓ should ideally be between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements.

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with pure ethanol to serve as a blank reference.

-

Fill a second matched quartz cuvette with the 4-AA working solution.

-

Scan a spectrum over a relevant wavelength range (e.g., 250-500 nm).

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength (λₑₓ) to the λₘₐₓ determined from the absorption spectrum.

-

Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to a longer wavelength where the emission returns to baseline (e.g., 420-600 nm).

-

Identify the wavelength of maximum emission (λₑₘ).

-

Protocol 2: Investigating Solvatochromic Effects

Objective: To observe the effect of solvent polarity on the fluorescence emission spectrum of 4-AA.

Methodology:

-

Solvent Selection: Choose a series of solvents with varying polarities (e.g., hexane (non-polar), dioxane, ethyl acetate, ethanol (polar protic), acetonitrile (polar aprotic)).

-

Sample Preparation: Prepare solutions of 4-AA in each solvent with an identical concentration, ensuring the absorbance at the excitation wavelength is consistent and below 0.1.

-

Measurement:

-

For each solution, record the UV-Vis absorption spectrum to find the λₘₐₓ in that solvent.

-

Record the fluorescence emission spectrum for each solution, using the specific λₘₐₓ for excitation in that solvent.

-

-

Data Analysis:

-

Plot the emission maximum (λₑₘ) against a solvent polarity scale (e.g., Dielectric Constant).

-

A shift to longer wavelengths with increasing solvent polarity demonstrates positive solvatochromism.

-

Protocol 3: Studying DNA Interaction via UV-Vis Titration

Objective: To characterize the binding of 4-AA to DNA by monitoring changes in its absorption spectrum.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of 4-AA (e.g., 1 mM) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine its concentration accurately by measuring absorbance at 260 nm (using ε₂₆₀ = 6600 M⁻¹cm⁻¹ per base).

-

-

Titration Setup:

-

Place a fixed concentration of 4-AA (e.g., 10-20 µM) in a 1 cm path length quartz cuvette.

-

Record the initial absorption spectrum of the 4-AA solution alone.

-

-

Titration Process:

-

Add small, precise aliquots of the ct-DNA stock solution directly to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

-

Record the absorption spectrum.

-

Continue adding DNA until no further changes in the spectrum are observed (saturation).

-

-

Data Analysis:

-

Observe the changes in the spectrum. Intercalation is typically indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the λₘₐₓ of 4-AA. [2] * The data can be used to calculate the intrinsic binding constant (Kₐ) using models such as the Wolfe-Shimer equation or by constructing a Scatchard plot. [3]

-

Caption: Experimental workflow for a UV-Visible titration to study 4-AA and DNA binding.

Summary of Spectroscopic Properties

The following table summarizes the expected spectroscopic behavior of 4-Aminoacridine under various conditions. Note: As specific quantitative data for 4-AA is limited, values for the closely related isomer 9-Aminoacridine are used for illustrative purposes.

| Parameter | Condition | Expected Observation / Illustrative Value | Rationale |

| λₘₐₓ (abs) | Ethanol | ~400-430 nm | π → π* transitions in the acridine core. |

| λₑₘ (em) | Ethanol | ~450-500 nm | Fluorescence emission from the S₁ state. |

| Stokes Shift | Ethanol | ~50-70 nm | Energy loss due to vibrational relaxation prior to emission. |

| Fluorescence | Increasing Solvent Polarity | Bathochromic (Red) Shift | Stabilization of the more polar excited state relative to the ground state. [4] |

| Spectra | Acidic pH (e.g., < 4) | Spectral shifts | Protonation of the amino group and/or ring nitrogen alters the electronic structure. [5] |

| Absorption | + DNA | Hypochromism & Bathochromic Shift | Strong electronic coupling between the 4-AA chromophore and DNA base pairs upon intercalation. [2] |

| Fluorescence | + DNA | Quenching (Intensity Decrease) | Non-radiative energy transfer pathways are introduced upon binding to DNA. |

| Quantum Yield (ΦF) | Water | ~0.95 (for a 9-AA derivative) [1] | Efficiency of the fluorescence process. Highly dependent on environment. |

| Lifetime (τ) | PBS Buffer | ~17.0 ns (for a 9-AA derivative) [1] | Average time in the excited state. Sensitive to quenching mechanisms. |

Conclusion

4-Aminoacridine is a fluorophore whose spectroscopic properties are a rich source of information about its structure and environment. Its absorption and emission are governed by the π-electron system of its acridine core, but are exquisitely modulated by external factors. The pronounced solvatochromism, sensitivity to pH, and characteristic spectral changes upon DNA intercalation make 4-AA and its derivatives powerful tools for probing biological systems and serve as a critical foundation for the rational design of new therapeutic agents. By employing the straightforward experimental protocols detailed in this guide, researchers can effectively harness the spectroscopic properties of 4-Aminoacridine to advance their work in chemistry, biology, and medicine.

References

-

Bureš, F., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. National Institutes of Health. [Link]

- Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry.

-

Glavan, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. National Institutes of Health. [Link]

- Horiba. (n.d.). What is Fluorescence Quantum Yield?. Horiba.

-

Ivanova, B. B., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. [Link]

-

McMordie, R. A. S., et al. (2010). 9-Aminoacridine Peptide Derivatives as Versatile Reporter Systems for Use in Fluorescence Lifetime Assays. The Royal Society of Chemistry. [Link]

-

Melo, E., et al. (2022). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]

-

Pan, Y., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. MDPI. [Link]

-

ResearchGate. (n.d.). Electronic absorption spectra of acridine (1), aminoacridine (2), and 2,7-dimethyl-9-diphenylaminoacridine (3). ResearchGate. [Link]

-

Reshkin, S. J., et al. (1993). Calibration of the response of 9-amino acridine fluorescence to transmembrane pH differences in bacterial chromatophores. PubMed. [Link]

-

Wikipedia. (n.d.). Solvatochromism. Wikipedia. [Link]

- Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

-

Loving, G. S., & Imperiali, B. (2008). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. National Institutes of Health. [Link]

-

Nishimura, G., et al. (2002). The pH dependence of the anisotropy factors of essential amino acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Monitoring protein interactions and dynamics with solvatochromic fluorophores. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Absorption titration of 9-aminoacridine (panel a), Cu-1 (panel b), and... ResearchGate. [Link]

-

Kubota, Y., & Steiner, R. F. (1977). Fluorescence Decay and Quantum Yield Characteristics of Acridine Orange and Proflavine Bound to DNA. PubMed. [Link]

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Quantum yield. Wikipedia. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials [mdpi.com]

- 5. benchchem.com [benchchem.com]

4-Aminoacridine: A Comprehensive Technical Guide to its Chemical Structure, Functional Groups, and Application as a DNA Intercalating Probe

This guide provides an in-depth exploration of 4-Aminoacridine, a heterocyclic aromatic compound of significant interest in biomedical research and drug development. We will delve into its core chemical structure, the functional groups that dictate its unique properties, and its primary application as a fluorescent probe for studying DNA intercalation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile molecule.

Introduction: The Significance of 4-Aminoacridine

4-Aminoacridine belongs to the aminoacridine family, a class of compounds historically recognized for their antiseptic and antibacterial properties. More recently, their ability to intercalate into the DNA double helix has positioned them as crucial scaffolds in the design of anticancer and antimalarial agents.[1][2] The core of their biological activity lies in their planar tricyclic structure, which allows them to insert between the base pairs of DNA, disrupting cellular processes like transcription and replication.

This guide will focus on the 4-amino isomer, elucidating the specific structural and functional attributes that contribute to its utility as a research tool, particularly in the realm of molecular biology and biophysical chemistry.

The Core Directive: Unraveling the Chemical Architecture

The chemical identity of 4-Aminoacridine is defined by its molecular formula, C₁₃H₁₀N₂, and a molar mass of approximately 194.24 g/mol .[3][4] Its structure is comprised of a central acridine core, a tricyclic aromatic system, with an amino group substituted at the 4th position.

| Identifier | Value |

| IUPAC Name | acridin-4-amine[3] |

| CAS Number | 578-07-4 |

| Molecular Formula | C₁₃H₁₀N₂ |

| SMILES | C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N[3] |

| InChI Key | QWAGALBSTFENEE-UHFFFAOYSA-N[3] |

The planarity of the fused aromatic rings is a critical feature, as it is the primary driver for its ability to intercalate into the DNA double helix. This structural characteristic is fundamental to its mechanism of action in biological systems.

Caption: Chemical structure of 4-Aminoacridine.

Functional Groups: The Determinants of Physicochemical Behavior and Biological Activity

The chemical personality of 4-Aminoacridine is governed by two key functional moieties: the acridine core and the exocyclic amino group.

The Acridine Core: Aromaticity, Planarity, and Fluorescence

The acridine nucleus is a nitrogen-containing heterocyclic aromatic system. Its key contributions are:

-

Planarity and Hydrophobicity: The flat, extended π-electron system of the acridine core is responsible for its ability to stack between the hydrophobic bases of DNA through van der Waals forces and π-π stacking interactions. This intercalation is the cornerstone of its biological activity.[5]

-

Fluorescence: The conjugated aromatic system endows 4-Aminoacridine with intrinsic fluorescence.[6] Upon intercalation into DNA, the fluorophore is shielded from the aqueous environment, leading to a significant enhancement in its fluorescence quantum yield. This property is exploited in its application as a DNA probe. The fluorescence emission of 4-aminoacridine has been observed around 340 nm when excited at 225 nm.[6]

-

Basicity: The nitrogen atom within the central ring of the acridine core is weakly basic. Its pKa is influenced by the electronic effects of the surrounding aromatic rings.

The Amino Group: Modulator of Solubility and Binding Affinity

The primary amino group (-NH₂) at the 4-position significantly influences the molecule's properties:

-

Basicity and Ionization: The amino group is a basic functional group that can be protonated to form a positively charged ammonium ion (-NH₃⁺) under physiological pH.[7] This positive charge is crucial for the initial electrostatic attraction to the negatively charged phosphate backbone of DNA, facilitating the subsequent intercalation of the acridine core.

-

Solubility: The ability of the amino group to form hydrogen bonds with water molecules enhances the aqueous solubility of 4-Aminoacridine compared to the unsubstituted acridine. However, its overall solubility in water is still limited (13.6 mg/L at 24°C).

-

Hydrogen Bonding: Once intercalated, the amino group can act as a hydrogen bond donor, potentially forming specific interactions with the functional groups of the DNA bases in the major or minor groove, further stabilizing the DNA-ligand complex.

Mechanism of Action: DNA Intercalation and its Consequences

The primary mechanism of action for 4-Aminoacridine at the molecular level is its intercalation into the DNA double helix. This process can be visualized as the insertion of the planar acridine ring system between adjacent base pairs.

Caption: Simplified workflow of 4-Aminoacridine's DNA intercalation mechanism.

This intercalation event leads to several significant consequences for the DNA structure and function:

-

DNA Unwinding and Lengthening: The insertion of the bulky acridine molecule forces the DNA helix to unwind and lengthen to accommodate the intercalator.

-

Inhibition of DNA and RNA Polymerases: The distorted DNA structure can physically obstruct the passage of DNA and RNA polymerases, thereby inhibiting replication and transcription.[5]

-

Induction of Frameshift Mutations: The unwinding and lengthening of the DNA can lead to errors during replication, potentially causing the insertion or deletion of base pairs, resulting in frameshift mutations.[8]

Experimental Protocol: A Guide to Studying DNA Intercalation using 4-Aminoacridine Fluorescence

The significant enhancement of 4-Aminoacridine's fluorescence upon binding to DNA provides a powerful tool for studying this interaction quantitatively. Below is a detailed protocol for a fluorescent intercalator displacement (FID) assay.

Materials and Reagents

-

4-Aminoacridine (purity ≥97%)[9]

-

Double-stranded DNA (dsDNA) of known concentration (e.g., calf thymus DNA)

-

Buffer solution: For example, 10 mM HEPES, pH 7.3.[10] The choice of buffer is critical to maintain the native conformation of the DNA and the ionization state of the 4-Aminoacridine. A pH of 7.3 ensures that the amino group is protonated, facilitating the initial electrostatic interaction with the DNA backbone.

-

High-purity water

-

Spectrofluorometer with temperature control

Preparation of Stock Solutions

-

4-Aminoacridine Stock Solution (e.g., 1 mM): Accurately weigh a small amount of 4-Aminoacridine and dissolve it in a suitable solvent (e.g., DMSO or ethanol) before diluting with the assay buffer. Due to its limited aqueous solubility, a small amount of organic solvent may be necessary for the initial dissolution.

-

dsDNA Stock Solution (e.g., 1 mg/mL): Dissolve the dsDNA in the assay buffer and determine its concentration accurately using UV-Vis spectrophotometry at 260 nm.

Experimental Procedure

-

Prepare a working solution of 4-Aminoacridine: Dilute the stock solution to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-10 µM).[1]

-

Set up the spectrofluorometer: Set the excitation and emission wavelengths for 4-Aminoacridine (e.g., excitation at 390 nm and emission scanning from 400 to 600 nm).[11] Allow the instrument to warm up for at least 30 minutes to ensure stable readings. Set the temperature to a constant value, typically 25°C.

-

Perform the titration: a. Place a known volume of the 4-Aminoacridine working solution into a quartz cuvette. b. Record the initial fluorescence spectrum. c. Add small, incremental volumes of the dsDNA stock solution to the cuvette. d. After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum. The equilibration time is crucial to ensure that the binding reaction has reached a steady state. e. Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

Data Analysis

The binding affinity (Kₐ) and the number of binding sites (n) can be determined by analyzing the fluorescence titration data using the Scatchard equation or by fitting the data to a suitable binding model.

Caption: Workflow for a Fluorescent Intercalator Displacement (FID) Assay.

Troubleshooting

-

Low Signal Intensity: Increase the concentration of 4-Aminoacridine or adjust the gain settings on the spectrofluorometer.[12]

-

High Background Fluorescence: Use high-purity reagents and a buffer with low intrinsic fluorescence. Ensure the cuvette is clean.

-

Signal Instability: Check for photobleaching by monitoring the fluorescence signal over time without adding DNA. If photobleaching is an issue, reduce the excitation light intensity or the exposure time.[1]

Conclusion

4-Aminoacridine is a molecule of profound importance in chemical biology and drug discovery. Its unique chemical structure, characterized by a planar, fluorescent acridine core and a basic amino group, underpins its ability to intercalate into DNA. This property not only explains its biological activities but also makes it an invaluable tool for researchers studying DNA-ligand interactions. The fluorescence-based assays described in this guide offer a robust and sensitive method for quantifying these interactions, providing critical data for the development of new therapeutic agents. As a Senior Application Scientist, I trust this guide will serve as a valuable resource for your research endeavors with 4-Aminoacridine.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminoacridine - Wikipedia [en.wikipedia.org]

- 4. 4-aminoacridine [stenutz.eu]

- 5. ashp.org [ashp.org]

- 6. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 10.2 Functional Groups – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 8. Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Aminoacridine | 578-07-4 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]

4-Aminoacridine: A Technical Guide to its Discovery, Synthesis, and Enduring Historical Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 4-Aminoacridine, a heterocyclic compound with a rich and impactful history in the annals of medicinal chemistry. From its origins in coal tar to its pivotal role as a topical antiseptic and its continuing relevance as a research tool, this document delves into the discovery, synthesis, multifaceted mechanisms of action, and enduring significance of this molecule. We will traverse the pioneering work of early 20th-century chemists, detail robust synthetic protocols, elucidate its interactions with biological systems, and provide practical methodologies for its application in contemporary research. This guide is designed to be a definitive resource for professionals seeking a deep, technical understanding of 4-Aminoacridine, bridging its historical context with modern scientific applications.

The Genesis of a Scaffold: Discovery and Early Development

The story of 4-Aminoacridine is intrinsically linked to the broader history of acridine chemistry. The parent acridine molecule was first isolated from coal tar in 1870. Initially, the vibrant colors of acridine derivatives led to their use as dyes. However, the turn of the 20th century witnessed a paradigm shift, as the therapeutic potential of these compounds began to be unveiled.

A pivotal figure in this narrative is the Australian medicinal chemist Adrien Albert. His meticulous research in the mid-20th century on aminoacridines established fundamental principles of medicinal chemistry that resonate to this day.[1][2] Albert's work demonstrated that the antibacterial efficacy of aminoacridines was not merely dependent on their chemical structure but was profoundly influenced by their physicochemical properties.[1] He established two critical requirements for their antibacterial action:

-

Cationic Ionization: The molecule must be capable of ionizing to form a cation at physiological pH.

-

Molecular Planarity: A sufficient surface area of flatness in the molecule is necessary for effective interaction with its biological target.[1][2]

These discoveries were groundbreaking, moving the field away from a simplistic "one chemical group, one biological action" hypothesis towards a more nuanced understanding of drug action based on physical properties.[1]

During World War II, the urgent need for effective antiseptics to treat wound infections in soldiers brought aminoacridines to the forefront. Proflavine (3,6-diaminoacridine), a close relative of 4-Aminoacridine, saw widespread use as a topical antiseptic for dressing wounds.[3] This historical context underscores the critical role that aminoacridines played in military medicine before the widespread availability of penicillin.

Synthesis of 4-Aminoacridine: A Detailed Protocol

The synthesis of the acridine scaffold can be achieved through several classical methods, including the Bernthsen and Ullmann syntheses.[4][5][6] The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures.[4][5] The Ullmann condensation offers an alternative route, typically involving the copper-catalyzed reaction of an aryl halide with an amine.[6][7]

A common and effective laboratory-scale synthesis of 4-Aminoacridine proceeds via the nucleophilic substitution of a halogen on the acridine ring. The following protocol outlines a reliable method starting from the readily available N-phenylanthranilic acid.

Experimental Protocol: Synthesis of 4-Aminoacridine

Part A: Synthesis of 9-Chloroacridine

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 50 g (0.23 mol) of N-phenylanthranilic acid and 160 mL (1.76 mol) of phosphorus oxychloride.

-

Heating: Slowly heat the mixture on a water bath to 85-90 °C. A vigorous reaction will commence. Remove the flask from the heat source. If the reaction becomes too vigorous, briefly immerse the flask in a cold water bath.

-

Reflux: Once the initial vigorous reaction subsides, place the flask in an oil bath and maintain the temperature at 135-140 °C for 2 hours.

-

Work-up: After cooling, pour the reaction mixture into a well-stirred mixture of 200 mL of concentrated ammonia solution, 500 g of ice, and 200 mL of chloroform.

-

Extraction: Ensure all the solid dissolves. Separate the chloroform layer and extract the aqueous layer with an additional 40 mL of chloroform.

-

Drying and Evaporation: Combine the chloroform extracts, dry over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation to yield crude 9-chloroacridine.

Part B: Synthesis of 4-Aminoacridine

This part of the synthesis is an adaptation of the principles of nucleophilic aromatic substitution on the acridine ring, a common strategy for producing aminoacridines.

-

Reaction Setup: In a sealed pressure vessel, dissolve the crude 9-chloroacridine (0.1 mol) in a solution of aqueous ammonia (e.g., 25-30% solution). The use of a copper catalyst, such as copper(II) sulfate, can facilitate the reaction.

-

Heating: Heat the mixture to approximately 150-180 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vessel and carefully vent any excess pressure. Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) and then basify with a strong base (e.g., sodium hydroxide) to precipitate the 4-Aminoacridine.

-

Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-Aminoacridine.

Multifaceted Mechanisms of Action

The biological activity of 4-Aminoacridine is not attributed to a single mode of action but rather to a combination of mechanisms that contribute to its antibacterial and other biological effects.

DNA Intercalation: The Primary Antibacterial Mechanism

The planar, aromatic structure of 4-Aminoacridine is central to its primary mechanism of antibacterial action: DNA intercalation. The flat acridine ring system inserts itself between the base pairs of the DNA double helix. This intercalation leads to several detrimental consequences for the bacterial cell:

-

Inhibition of DNA Replication and Transcription: The presence of the intercalated molecule distorts the DNA structure, interfering with the function of DNA and RNA polymerases, thereby halting DNA replication and transcription.

-

Frameshift Mutations: The distortion of the DNA helix can lead to errors during replication, causing frameshift mutations that can be lethal to the bacterium.

The cationic nature of the protonated 4-Aminoacridine at physiological pH facilitates its initial electrostatic interaction with the negatively charged phosphate backbone of DNA, guiding it to the intercalation site.

Potential as a Matrix Metalloproteinase (MMP) Inhibitor

Emerging research suggests that acridine derivatives may also exhibit inhibitory activity against matrix metalloproteinases (MMPs).[8] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[8] Their dysregulation is implicated in various pathological processes, including cancer metastasis and inflammation.[8][9] While research in this area is ongoing, the potential for 4-Aminoacridine and its derivatives to act as MMP inhibitors opens up new avenues for its therapeutic application beyond its traditional antibacterial role. The mechanism of inhibition likely involves the chelation of the essential zinc ion in the active site of the MMP by the heterocyclic nitrogen atoms of the acridine ring.

Historical and Current Significance

A Landmark Topical Antiseptic

The historical significance of 4-Aminoacridine and its isomers, particularly proflavine, lies in their widespread use as topical antiseptics, especially during the first and second World Wars.[3] They were instrumental in preventing and treating wound infections on the battlefield before the advent of penicillin and other systemic antibiotics. Their application in wound dressings highlights their efficacy in a complex biological environment. While their use as frontline antiseptics has diminished with the development of more modern agents, their historical importance in infection control is undeniable.

A Versatile Tool in Modern Research

Beyond its historical therapeutic applications, 4-Aminoacridine and its derivatives continue to be valuable tools in contemporary scientific research.

-

Fluorescence Microscopy: The inherent fluorescence of the acridine ring system makes these compounds useful as fluorescent probes. They can be used to stain nucleic acids in cells for visualization by fluorescence microscopy. The differential staining of double-stranded DNA and single-stranded RNA by some acridine derivatives allows for the study of cellular processes like apoptosis and cell cycle progression.

-

Probe for DNA-Ligand Interactions: The well-understood mechanism of DNA intercalation makes 4-Aminoacridine a valuable tool for studying the interactions of other molecules with DNA.

Practical Methodologies and Data

Antibacterial Susceptibility Testing

The antibacterial efficacy of 4-Aminoacridine can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table presents representative MIC values for the closely related 9-Aminoacridine, which provides a strong indication of the expected activity of 4-Aminoacridine.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 8 - 16 |

| Klebsiella pneumoniae | 8 - 16 |

| Enterococcus faecium | >64 |

| Acinetobacter baumannii | 32 - 64 |

| Pseudomonas aeruginosa | >64 |

| Enterobacter species | 16 - 32 |

| Data for 9-Aminoacridine, adapted from a study on multidrug-resistant Klebsiella pneumoniae.[8] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of 4-Aminoacridine.

-

Preparation of 4-Aminoacridine Stock Solution: Prepare a stock solution of 4-Aminoacridine in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 4-Aminoacridine stock solution in the appropriate broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted 4-Aminoacridine. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of 4-Aminoacridine that completely inhibits visible growth of the bacteria.

Experimental Protocol: Fluorescence Staining of Cells

This protocol provides a general method for using an acridine-based dye for fluorescently staining the nucleus of cells.

-

Cell Preparation: Grow cells to the desired confluency on glass coverslips or in a clear-bottomed imaging plate.

-

Staining Solution Preparation: Prepare a working solution of 4-Aminoacridine in a buffered saline solution (e.g., PBS) or cell culture medium at a final concentration of 1-5 µg/mL.

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the 4-Aminoacridine staining solution to the cells and incubate for 15-30 minutes at 37 °C, protected from light.

-

Washing: Gently wash the cells two to three times with PBS to remove excess stain.

-

Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium or add fresh imaging medium to the plate. Visualize the stained cells using a fluorescence microscope with a suitable filter set for the excitation and emission wavelengths of 4-Aminoacridine (typically excitation around 400-450 nm and emission in the blue-green range).

Conclusion

4-Aminoacridine stands as a testament to the enduring legacy of early medicinal chemistry. Its journey from a simple dye precursor to a vital antiseptic and a versatile research tool encapsulates the evolution of our understanding of drug action. The foundational work of scientists like Adrien Albert on the physicochemical principles governing its activity laid the groundwork for modern rational drug design. While its clinical use has been largely superseded, the historical significance of 4-Aminoacridine in saving lives and its continued utility in the laboratory ensure its place in the pantheon of important small molecules. This guide has aimed to provide a comprehensive technical overview, equipping researchers and professionals with the knowledge to appreciate its past and leverage its properties for future scientific discovery.

Visualizations

Diagram 1: The Bernthsen Acridine Synthesis

Caption: A simplified workflow of the Bernthsen acridine synthesis.

Diagram 2: Mechanism of DNA Intercalation

Caption: 4-Aminoacridine intercalating between DNA base pairs.

References

- 1. The Adrien Albert Lecture Series | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]

- 2. Adrien Albert 1907-1989 | Australian Academy of Science [science.org.au]

- 3. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 5. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment [mdpi.com]

An In-Depth Technical Guide to the Quantum Yield and Fluorescence Lifetime of 4-Aminoacridine

Foreword: The Luminous World of Aminoacridines

For researchers, scientists, and drug development professionals, the ability to visualize and quantify molecular interactions is paramount. Fluorescent molecules, or fluorophores, are the lanterns that illuminate the intricate pathways of biological systems. Among these, the aminoacridine family stands out for its unique photophysical properties and its profound relationship with nucleic acids. 4-Aminoacridine, a prominent member of this class, serves as a versatile tool, acting as a DNA intercalator, a fluorescent probe, and a structural backbone for therapeutic agents.

This guide provides a deep dive into two of the most critical photophysical parameters of 4-Aminoacridine: its fluorescence quantum yield (Φ_F) and fluorescence lifetime (τ_F) . Understanding these properties is not merely an academic exercise; it is the key to designing robust experiments, interpreting data with confidence, and unlocking the full potential of this powerful molecule in applications ranging from high-throughput screening to cellular imaging. We will move beyond simple definitions to explore the causality behind experimental choices, providing field-proven insights and self-validating protocols to ensure scientific integrity.

Core Photophysical Principles: Efficiency and Timescales

The fluorescence of a molecule like 4-Aminoacridine is governed by the dynamics of its excited state. After absorbing a photon and transitioning to an excited electronic state (S₁), the molecule has several pathways to return to the ground state (S₀).

Fluorescence Quantum Yield (Φ_F): The Measure of Efficiency

The fluorescence quantum yield is the ultimate measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A quantum yield of 1.0 (or 100%) would mean that every absorbed photon results in an emitted fluorescent photon—a perfect, lossless conversion.

In reality, the excited state can also relax through non-radiative pathways that do not produce light, such as internal conversion (heat dissipation) and intersystem crossing to the triplet state.[1][3] These competing processes reduce the quantum yield. The relationship is governed by the rate constants for radiative decay (k_f) and non-radiative decay (k_nr):

Φ_F = k_f / (k_f + k_nr)

A high quantum yield is desirable for applications requiring high sensitivity, as it translates to a brighter signal.

Fluorescence Lifetime (τ_F): The Excited State's Duration

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[4] It is an intrinsic property of the fluorophore in a specific environment and is typically on the nanosecond timescale.[5] The lifetime is the reciprocal of the sum of the rates of all decay processes:[4]

τ_F = 1 / (k_f + k_nr)

Unlike fluorescence intensity, the lifetime is generally independent of the fluorophore's concentration. This makes it a robust parameter for quantitative measurements, as it is less susceptible to artifacts from photobleaching or fluctuations in excitation intensity. The lifetime is exquisitely sensitive to the molecule's local environment, making it a powerful tool for probing molecular interactions, binding events, and changes in solvent polarity or viscosity.[5]

Photophysical Profile of Aminoacridines

While this guide focuses on 4-Aminoacridine, much of the foundational photophysical data in the literature has been extensively characterized for its isomer, 9-Aminoacridine. The principles are directly transferable, and the values for 9-Aminoacridine serve as an excellent benchmark for the aminoacridine class.

Reported Photophysical Parameters

The fluorescence properties of aminoacridines are highly dependent on their environment. Key factors include the solvent, pH, and binding to macromolecules like DNA.

| Parameter | Condition | Value (for 9-Aminoacridine) | Source |